molecular formula C19H16FNO3S B11799937 Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

Cat. No.: B11799937
M. Wt: 357.4 g/mol
InChI Key: OGRPFAFOCLEIHP-UHFFFAOYSA-N
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Description

Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is a synthetic organic compound that belongs to the class of benzoates This compound is characterized by the presence of a fluorobenzyl group, a methylthiazolyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate typically involves the following steps:

    Formation of the Benzoate Ester: The benzoate ester can be formed by reacting the corresponding benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the benzoate ester.

    Attachment of the Methylthiazolyl Group: The methylthiazolyl group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorobenzyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((4-chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
  • Methyl 2-((4-bromobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
  • Methyl 2-((4-methylbenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

Uniqueness

Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C19H16FNO3S

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 2-[(4-fluorophenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C19H16FNO3S/c1-12-21-17(11-25-12)14-5-8-18(16(9-14)19(22)23-2)24-10-13-3-6-15(20)7-4-13/h3-9,11H,10H2,1-2H3

InChI Key

OGRPFAFOCLEIHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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